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Introduction: The Unique Reactivity of the
Isocyanate Group
The isocyanate functional group (–N=C=O) is a highly versatile and reactive moiety that has

found extensive application in the synthesis of pharmaceuticals, biomaterials, and complex

organic molecules.[1][2] Its utility stems from the electrophilic nature of the central carbon atom,

which is susceptible to attack by a wide range of nucleophiles. This reactivity, coupled with the

ability to form stable covalent linkages, makes isocyanates invaluable tools for drug

development professionals. This guide provides an in-depth exploration of the key reactions of

the isocyanate functional group, with a focus on their mechanistic underpinnings and practical

applications in the pharmaceutical sciences.

The reactivity of the isocyanate group is dictated by its electronic structure. The cumulative

double bonds in the N=C=O system result in a high degree of unsaturation and an electron-

deficient carbon atom. The presence of an electron-withdrawing group attached to the nitrogen

atom can further enhance the electrophilicity of the isocyanate, increasing its reactivity.[2]

Conversely, electron-donating groups can decrease its reactivity.[2] This tunable reactivity

allows for precise control over chemical transformations, a crucial aspect in the synthesis of

complex drug molecules.

Core Reactions of the Isocyanate Functional Group
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The reactions of isocyanates are diverse, but they are predominantly characterized by the

nucleophilic addition to the carbon-nitrogen double bond. The most common and synthetically

useful reactions involve nucleophiles containing active hydrogen atoms, such as alcohols,

amines, water, and carboxylic acids.

Reaction with Alcohols: The Formation of Urethanes
The reaction of an isocyanate with an alcohol yields a urethane (also known as a carbamate), a

linkage that is fundamental to the structure of polyurethanes and is increasingly utilized in the

design of bioactive molecules and biomaterials.[1][3][4]

Mechanism: The reaction proceeds through a nucleophilic attack of the alcohol oxygen on the

electrophilic carbon of the isocyanate. This is followed by a proton transfer, which can be

facilitated by other alcohol molecules acting as a proton shuttle, to yield the stable urethane

product.[5] The reaction is often catalyzed by tertiary amines or organotin compounds, which

can activate the alcohol or the isocyanate, thereby increasing the reaction rate.[6][7]

Experimental Protocol: Synthesis of a Model Urethane

Objective: To synthesize ethyl phenylcarbamate from phenyl isocyanate and ethanol.

Materials: Phenyl isocyanate, absolute ethanol, dry toluene, triethylamine (catalyst).

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, dissolve phenyl isocyanate (1.0 eq) in dry toluene.

Add a catalytic amount of triethylamine (e.g., 0.01 eq) to the solution.

Slowly add a solution of absolute ethanol (1.0 eq) in dry toluene from the dropping funnel

to the isocyanate solution at room temperature with vigorous stirring.

The reaction is typically exothermic. Maintain the temperature with a water bath if

necessary.

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR)

spectroscopy (disappearance of the strong isocyanate peak around 2270 cm⁻¹).
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Upon completion, the solvent can be removed under reduced pressure to yield the crude

urethane, which can be purified by recrystallization or column chromatography.

Click to download full resolution via product page

Reaction with Amines: The Synthesis of Ureas
The reaction between an isocyanate and a primary or secondary amine is generally faster than

the reaction with alcohols and results in the formation of a substituted urea.[8] This reaction is

central to the synthesis of polyureas and a wide array of pharmaceutical compounds, as the

urea moiety is a common pharmacophore in many drug classes.[9]

Mechanism: Similar to the reaction with alcohols, the mechanism involves the nucleophilic

attack of the amine nitrogen on the isocyanate carbon. The subsequent proton transfer from

the nitrogen to the isocyanate nitrogen is rapid and leads to the highly stable urea linkage. The

kinetics of this reaction are typically second order, being first order in both the isocyanate and

the amine.[10]

Experimental Protocol: Synthesis of a Model Urea

Objective: To synthesize 1,3-diphenylurea from phenyl isocyanate and aniline.

Materials: Phenyl isocyanate, aniline, dry acetone.

Procedure:

In a round-bottom flask, dissolve aniline (1.0 eq) in dry acetone.

Slowly add a solution of phenyl isocyanate (1.0 eq) in dry acetone to the aniline solution at

room temperature with stirring.

A white precipitate of 1,3-diphenylurea will form almost immediately.

Continue stirring for 30 minutes to ensure the reaction goes to completion.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b109632?utm_src=pdf-body-img
https://www.researchgate.net/figure/Reactions-of-isocyanate-with-water-a-amine-b-urea-c-urethane-d-and-carboxylic_fig1_315703470
https://pmc.ncbi.nlm.nih.gov/articles/PMC7266097/
https://scholarworks.aub.edu.lb/server/api/core/bitstreams/ace20e7f-76d3-4f5c-a350-ab5e7530c357/content
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Collect the precipitate by vacuum filtration, wash with cold acetone, and dry to obtain the

pure urea derivative.
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Reaction with Water: Formation of Amines and Carbon
Dioxide
Isocyanates react with water to form an unstable carbamic acid intermediate, which readily

decarboxylates to yield a primary amine and carbon dioxide.[1][11][12] This reaction is often

considered a side reaction in urethane and urea synthesis and necessitates the use of

anhydrous conditions.[13] However, it is exploited in the production of polyurethane foams,

where the liberated carbon dioxide acts as a blowing agent.[1]

Mechanism: The reaction is initiated by the nucleophilic attack of water on the isocyanate. The

resulting carbamic acid is thermally unstable and decomposes to an amine and carbon dioxide.

The newly formed amine can then react with another molecule of isocyanate to form a urea, as

described in the previous section.

Click to download full resolution via product page

Reaction with Carboxylic Acids: A Pathway to Amides
The reaction of isocyanates with carboxylic acids provides a route to amides, with the evolution

of carbon dioxide.[11][14] This reaction proceeds through a mixed anhydride intermediate

which then rearranges to form the amide. This method is particularly useful as it avoids the

need for coupling agents often required in traditional amide bond formation.[14]

Mechanism: The carboxylic acid adds to the isocyanate to form an unstable mixed carbamic-

carboxylic anhydride. This intermediate then undergoes a rearrangement and decarboxylation

to afford the corresponding amide. The reaction can be performed at room temperature and is

compatible with a variety of functional groups.[14]
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Advanced Reactions and Applications in Drug
Development
Beyond these fundamental reactions, isocyanates participate in a range of more complex

transformations that are of significant interest to medicinal chemists and drug development

scientists.

Cycloaddition Reactions
Isocyanates can undergo cycloaddition reactions with various unsaturated compounds. For

instance, [4+2] cycloadditions (Diels-Alder reactions) with dienes can be used to construct

complex heterocyclic scaffolds.[15] Similarly, [3+2] cycloadditions with azomethine ylides or

nitrile oxides provide access to five-membered nitrogen-containing heterocycles.[16] These

reactions are powerful tools for building molecular complexity in a controlled manner.

Insertion Reactions
Isocyanates can insert into metal-carbon bonds of organometallic reagents, leading to the

formation of amides after hydrolysis.[17][18] This reactivity has been exploited in the synthesis

of complex organic molecules and natural products.

Blocked Isocyanates: Taming Reactivity for Controlled
Applications
The high reactivity of isocyanates can be a double-edged sword, sometimes leading to

unwanted side reactions or premature polymerization. To address this, the concept of "blocked

isocyanates" has been developed.[19] In this approach, the isocyanate group is reversibly

reacted with a "blocking agent" (e.g., a phenol, oxime, or caprolactam) to form a stable adduct.

[19][20] This blocked isocyanate is unreactive at ambient temperatures but can be "deblocked"

by heating, regenerating the free isocyanate which can then react with a desired nucleophile.

[21][22] This strategy allows for precise temporal and spatial control over the reaction, which is

particularly valuable in coatings, adhesives, and in situ-forming biomaterials.[19]
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Blocking Agent Typical Deblocking Temperature (°C)

Sodium Bisulfite 85[19]

Diethyl Malonate 110[19]

3,5-Dimethylpyrazole 115[19]

Methyl Ethyl Ketoxime (MEKO) 135[19]

Phenol 150[19]

ε-Caprolactam 170[19]

Applications in Bioconjugation and Drug Delivery
The ability of isocyanates to react efficiently and specifically with nucleophilic functional groups

present in biomolecules, such as the amine groups in lysine residues of proteins, makes them

valuable reagents for bioconjugation.[23] This has been utilized in the development of antibody-

drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that

targets cancer cells. Isocyanates can also be used to modify the surface of drug delivery

vehicles, such as nanoparticles or liposomes, to improve their targeting capabilities or

biocompatibility.[4][24] The formation of urethane and urea linkages is also fundamental to the

synthesis of biodegradable polyurethanes used in medical implants and controlled-release drug

delivery systems.[25][26]

Safety and Handling of Isocyanates
It is crucial to acknowledge that isocyanates are highly reactive and can be hazardous if not

handled properly. They are potent respiratory and skin sensitizers and can cause severe

irritation.[27][28] All work with isocyanates should be conducted in a well-ventilated fume hood,

and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a

lab coat, must be worn.[13][29][30] It is essential to consult the Safety Data Sheet (SDS) for

each specific isocyanate before use.[28]

Conclusion
The isocyanate functional group offers a rich and diverse chemistry that has proven to be of

immense value in the field of drug development. From the reliable formation of stable urethane

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://en.wikipedia.org/wiki/Blocked_isocyanates
https://en.wikipedia.org/wiki/Blocked_isocyanates
https://en.wikipedia.org/wiki/Blocked_isocyanates
https://en.wikipedia.org/wiki/Blocked_isocyanates
https://en.wikipedia.org/wiki/Blocked_isocyanates
https://en.wikipedia.org/wiki/Blocked_isocyanates
https://eureka.patsnap.com/report-the-role-of-isocyanates-in-modern-pharmaceuticals
https://mayoclinic.elsevierpure.com/en/publications/novel-applications-of-urethaneurea-chemistry-in-the-field-of-biom/
https://b-real.lab.westlake.edu.cn/PDF/2016-Novel-application.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7569269/
https://research-repository.uwa.edu.au/en/publications/polyurethanes-and-their-biomedical-applications/
https://new.calderdale.gov.uk/sites/default/files/2025-08/Appendix%2013%20-%20H%26SSWP010%20Safe%20Use%20of%20Di-Isocyanates.pdf
https://www.safework.nsw.gov.au/resource-library/hazardous-chemicals/isocyanates-technical-fact-sheet
https://www.icheme.org/media/10631/ii-paper-07.pdf
https://www.reddit.com/r/chemistry/comments/ld5ftu/safety_measures_for_working_with_isocyanate/
https://safetyresourcesblog.com/wp-content/uploads/2014/11/a-guide-to-occupational-exposure-to-isocyanates.pdf
https://www.safework.nsw.gov.au/resource-library/hazardous-chemicals/isocyanates-technical-fact-sheet
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and urea linkages to their application in complex cycloaddition and bioconjugation reactions,

isocyanates provide a powerful platform for the synthesis and modification of therapeutic

agents and drug delivery systems. A thorough understanding of their reactivity, reaction

mechanisms, and handling requirements is essential for any researcher or scientist looking to

harness the full potential of this versatile functional group.

References
Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis
Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The
Journal of Organic Chemistry, 63(20), 6878–6885. [Link]
Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis
Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
PubMed. [Link]
Wikipedia. (n.d.). Isocyanate.
Schwetlick, K., & Noack, R. (1995). Kinetics and catalysis of consecutive isocyanate
reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the
Chemical Society, Perkin Transactions 2, (2), 395-402. [Link]
Murbach, W. J., & Adicoff, A. (1961). KINETIC STUDIES OF SOME ALCOHOL–
ISOCYANATE REACTIONS. Canadian Journal of Chemistry, 39(7), 1545-1552. [Link]
Reddit. (2021).
Varghese, J. J., & Vancso, J. G. (2019). Urethane Formation with an Excess of Isocyanate or
Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3386. [Link]
Safe Use of Di-Isocyan
Yamago, S. (2024). Efficacy of radical reactions of isocyanides with heteroatom radicals in
organic synthesis. Beilstein Journal of Organic Chemistry, 20, 182-194. [Link]
ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane
(d), and carboxylic acid (e). [Link]
Kaur, T., Wadhwa, P., Bagchi, S., & Sharma, A. (2016). Isocyanide based [4+1] cycloaddition
reactions: an indispensable tool in multi-component reactions (MCRs).
Iwakura, Y., & Okada, H. (1963). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of
Organic Isocyanates with Thiols. Canadian Journal of Chemistry, 41(8), 1973-1979. [Link]
Lunn, G. H. (2011). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates.
Organic Letters, 13(8), 2122-2125. [Link]
Iwakura, Y., & Okada, H. (1963). THE KINETICS OF THE TERTIARY-AMINE-CATALYZED
REACTION OF ORGANIC ISOCYANATES WITH THIOLS. Canadian Journal of Chemistry,
41(8), 1973-1979. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wang, D. (2001). APPLICATIONS OF ISOCYANATION FOR POLYMER SYSTEMS. Journal
of Macromolecular Science, Part C: Polymer Reviews, 41(2-3), 97-111. [Link]
ResearchGate. (n.d.).
Becker, T. M., Alexander, J. J., Bauer, J. A. K., Nauss, J. L., & Wireko, F. C. (1999). CNR and
CO Insertion Reactions of 2,6-Xylyl Isocyanide with p-
Chlorobenzylpentacarbonylmanganese. Organometallics, 18(26), 5606-5613. [Link]
Dongsen Chemicals. (2023, October 21).
Crimmin, M. R., & Liddle, S. T. (2019). Iron(II)-Catalyzed Hydroamination of Isocyanates.
Organometallics, 38(20), 3939-3947. [Link]
ResearchGate. (n.d.).
Vicente, J., Saura-Llamas, I., & Jones, P. G. (2001). Insertion of Isocyanides,
Isothiocyanates, and Carbon Monoxide into the Pd−C Bond of Cyclopalladated Complexes
Containing Primary Arylalkylamines of Biological and Pharmaceutical Significance. Synthesis
of Lactams and Cyclic Amidinium Salts Related to the Isoquinoline, Benzo[g]isoquinoline,
and β-Carboline Nuclei. Organometallics, 20(23), 4849-4860. [Link]
Semantic Scholar. (n.d.). Kinetics and mechanism of isocyanate reactions. II. Reactions of
Aryl Isocyanates with Alcohols in the presence ob tertiary amines. [Link]
Farkas, A., & Mills, G. A. (1962). Mechanism of Amine-Catalyzed Reaction of Isocyanates
with Hydroxyl Compounds. Industrial & Engineering Chemistry Fundamentals, 1(1), 32-37.
[Link]
Scilit. (2019).
National Institutes of Health. (2024). Isocyanate-based multicomponent reactions. [Link]
Institution of Chemical Engineers. (n.d.).
National Institutes of Health. (2020). Urea Derivatives in Modern Drug Discovery and
Medicinal Chemistry. [Link]
AUB ScholarWorks. (n.d.). A kinetic study of the reaction between phenyl isocyanate and
aniline in non-aqueous solvents. [Link]
Occupational Safety and Health Administration. (n.d.).
The Journal of Organic Chemistry. (1967). Cycloaddition reactions of isocyanates.
Wikipedia. (n.d.).
Mayo Clinic. (2016).
DeepDyve. (2011).
National Institutes of Health. (2020).
SafeWork NSW. (n.d.).
B-REAL. (n.d.).
The Journal of Organic Chemistry. (1995). Vinyl isocyanates in synthesis. [4 + 2]
Cycloaddition reactions with benzyne addends. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study on Blocking and Deblocking Kinetics of Diisocyanate with ε-Caprolactam Using FTIR
Spectroscopy†. (n.d.). Chemical Society of Japan. [Link]
MDPI. (2022).
ResearchGate. (2022). (PDF) Isocyanate-based multicomponent reactions. [Link]
ACS Biomaterials Science & Engineering. (2024).
Patsnap Eureka. (2025).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Isocyanate - Wikipedia [en.wikipedia.org]

2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

3. quantchem.kuleuven.be [quantchem.kuleuven.be]

4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

5. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular
Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates,
allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2
(RSC Publishing) [pubs.rsc.org]

7. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with
Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

8. researchgate.net [researchgate.net]

9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC
[pmc.ncbi.nlm.nih.gov]

10. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

11. tandfonline.com [tandfonline.com]

12. doxuchem.com [doxuchem.com]

13. icheme.org [icheme.org]

14. pubs.acs.org [pubs.acs.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b109632?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Isocyanate
https://pmc.ncbi.nlm.nih.gov/articles/PMC11635408/
https://quantchem.kuleuven.be/cmms/Articles/JOC/jo9806411.pdf
https://mayoclinic.elsevierpure.com/en/publications/novel-applications-of-urethaneurea-chemistry-in-the-field-of-biom/
https://pubmed.ncbi.nlm.nih.gov/11672308/
https://pubmed.ncbi.nlm.nih.gov/11672308/
https://pubs.rsc.org/en/content/articlelanding/1995/p2/p29950000395
https://pubs.rsc.org/en/content/articlelanding/1995/p2/p29950000395
https://pubs.rsc.org/en/content/articlelanding/1995/p2/p29950000395
https://www.semanticscholar.org/paper/Kinetics-and-mechanism-of-isocyanate-reactions.-II.-Bacaloglu-Cotarca/4dcfaf360955f635466e6a5f81575e32c5dd20d1
https://www.semanticscholar.org/paper/Kinetics-and-mechanism-of-isocyanate-reactions.-II.-Bacaloglu-Cotarca/4dcfaf360955f635466e6a5f81575e32c5dd20d1
https://www.researchgate.net/figure/Reactions-of-isocyanate-with-water-a-amine-b-urea-c-urethane-d-and-carboxylic_fig1_315703470
https://pmc.ncbi.nlm.nih.gov/articles/PMC7266097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7266097/
https://scholarworks.aub.edu.lb/server/api/core/bitstreams/ace20e7f-76d3-4f5c-a350-ab5e7530c357/content
https://www.tandfonline.com/doi/pdf/10.1081/MC-100002058?needAccess=true
https://doxuchem.com/a-deep-dive-into-isocyanates/
https://www.icheme.org/media/10631/ii-paper-07.pdf
https://pubs.acs.org/doi/10.1021/ol200531k
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. pubs.acs.org [pubs.acs.org]

16. researchgate.net [researchgate.net]

17. pubs.acs.org [pubs.acs.org]

18. pubs.acs.org [pubs.acs.org]

19. Blocked isocyanates - Wikipedia [en.wikipedia.org]

20. asianpubs.org [asianpubs.org]

21. researchgate.net [researchgate.net]

22. deepdyve.com [deepdyve.com]

23. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

24. b-real.lab.westlake.edu.cn [b-real.lab.westlake.edu.cn]

25. Biobased polyurethanes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

26. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

27. new.calderdale.gov.uk [new.calderdale.gov.uk]

28. safework.nsw.gov.au [safework.nsw.gov.au]

29. reddit.com [reddit.com]

30. safetyresourcesblog.com [safetyresourcesblog.com]

To cite this document: BenchChem. [The Isocyanate Functional Group: A Versatile Tool in
Drug Development and Bioconjugation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b109632#key-reactions-of-isocyanate-functional-
group]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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